2-Hydroxy-5-phenylthiazole
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Overview
Description
2-Hydroxy-5-phenylthiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. It features a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group and a hydroxyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-phenylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride under basic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . The choice of solvents and catalysts can also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-phenylthiazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylthiazole derivatives.
Scientific Research Applications
2-Hydroxy-5-phenylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-phenylthiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
2-Hydroxy-5-phenylthiazole can be compared with other thiazole derivatives:
Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Tiazofurin.
Uniqueness: Unlike some other thiazole derivatives, this compound possesses a hydroxyl group that enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-phenyl-3H-1,3-thiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLDQLVRYJRBBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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